molecular formula C9H20N2 B3142374 1-Isopropyl-N-methylpiperidin-4-amine CAS No. 503126-34-9

1-Isopropyl-N-methylpiperidin-4-amine

Cat. No.: B3142374
CAS No.: 503126-34-9
M. Wt: 156.27 g/mol
InChI Key: IKTZTXACQRUKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-Isopropyl-N-methylpiperidin-4-amine has numerous applications in scientific research:

Safety and Hazards

The safety data sheets of similar compounds suggest that they can be extremely flammable and toxic if swallowed, in contact with skin, or if inhaled . They may also cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

While the future directions specific to 1-Isopropyl-N-methylpiperidin-4-amine are not explicitly mentioned in the retrieved sources, the field of piperidine derivatives, which includes this compound, is continually evolving. Recent advancements in synthesis methodologies and the discovery of new potential drugs containing the piperidine moiety suggest promising future directions .

Mechanism of Action

Target of Action

1-Isopropyl-N-methylpiperidin-4-amine, a derivative of piperidine, is a versatile chemical compound used in scientific research. Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

For instance, some piperidine derivatives have shown potential two-targeted action via cell walls destruction and interaction with IV-DNA and DNA gyrase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-N-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with isopropyl and methyl groups. One common method includes the reductive amination of 4-piperidone with isopropylamine and formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods often involve catalytic hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a similar structure but without the isopropyl and methyl groups.

    N-Methylpiperidine: Similar but lacks the isopropyl group.

    Isopropylpiperidine: Similar but lacks the methyl group

Uniqueness

1-Isopropyl-N-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

N-methyl-1-propan-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-6-4-9(10-3)5-7-11/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTZTXACQRUKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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